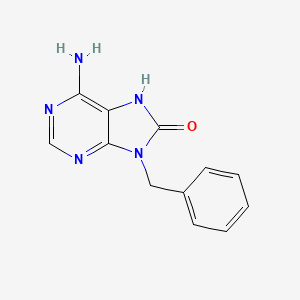

9-Benzyl-8-hydroxyadenine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11N5O |

|---|---|

Molecular Weight |

241.25 g/mol |

IUPAC Name |

6-amino-9-benzyl-7H-purin-8-one |

InChI |

InChI=1S/C12H11N5O/c13-10-9-11(15-7-14-10)17(12(18)16-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,18)(H2,13,14,15) |

InChI Key |

MCVICBSLLMHLBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=NC=NC(=C3NC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 9 Benzyl 8 Hydroxyadenine and Its Derivatives

Strategies for Purine (B94841) Ring Construction and Derivativatization

The construction of the 9-substituted 8-oxoadenine core can be approached through several strategic routes. A common and efficient strategy involves building the purine ring system from acyclic or heterocyclic precursors, followed by functionalization. Three primary synthetic pathways have been studied:

Bromination of adenine (B156593), followed by N-9 alkylation/arylation, and concluding with hydrolysis.

Bromination of adenine, followed by hydrolysis, with N-functionalization as the final step.

N-9 alkylation of adenine, followed by halogenation, and finally hydrolysis.

The third strategy is often the most efficient, provided the N-9 functional group is stable under the conditions required for halogenation. researchgate.net An alternative and highly effective approach begins with a pyrimidine (B1678525) precursor, such as 5-amino-4,6-dichloropyrimidine, to construct the desired 9-substituted 8-oxoadenines. researchgate.net The purine ring itself is a heterocyclic aromatic compound composed of a fused pyrimidine and imidazole (B134444) ring. wikipedia.org The atoms for this ring system are sourced from various small molecules in its biosynthesis, including amino acids and formate (B1220265) derivatives. researchgate.net

A key and versatile method for constructing the 8-hydroxyadenine (B135829) scaffold, particularly for producing 2,9-disubstituted analogues, utilizes imidazole precursors. researchgate.net The synthesis begins with the preparation of 5-amino-4-cyano-2-hydroxyimidazoles from aminomalononitrile (B1212270) and isocyanates. researchgate.net These imidazole intermediates are then condensed with various reagents to form the fused pyrimidine ring, yielding the 8-hydroxyadenine core.

For instance, the condensation of 5-amino-1-benzyl-4-cyano-2-hydroxyimidazole (B8391012) with reagents like amidines, imidates, guanidine (B92328), urea, or thioureas allows for the introduction of diverse substituents at the 2-position of the 8-hydroxyadenine ring. researchgate.net This approach provides a direct route to compounds such as 6-unsubstituted, mercapto-, methylthio-, and hydroxy-9-benzyl-8-hydroxypurines. researchgate.net The 8-hydroxyadenine moiety is a nucleobase analogue of adenine with a hydroxy group at the C-8 position and exists in tautomeric equilibrium with 8-oxoadenine. hoffmanlab.orgnih.gov

The alkylation of the adenine ring presents a significant regioselectivity challenge, as reactions can occur at multiple nitrogen atoms, primarily N-3, N-7, and N-9. rsc.orgresearchgate.net For the synthesis of 9-benzyl-8-hydroxyadenine and its analogues, achieving high selectivity for the N-9 position is crucial. The reaction of adenine with an alkyl halide in the presence of a base typically yields a mixture of N-9 and N-7 regioisomers, while reactions in the absence of a base tend to favor N-3 alkylation. researchgate.net

The choice of solvent plays a critical role in directing the regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylsulfoxide (DMSO) generally favor the formation of the N-9 isomer as the major product. rsc.orgresearchgate.net Conversely, the proportion of the N-3 isomer increases in polar protic solvents such as water. researchgate.net Kinetic studies on the benzylation of adenine in DMSO show that while the formation of the N-9 adduct is more activated, this is offset by a less negative activation entropy, making it the favored product. researchgate.net Mineral hydrides and carbonates are commonly used bases for activating the adenine for alkylation, leading to moderate to high regioselectivity for N-9 derivatives. rsc.org More advanced techniques, such as the Mitsunobu reaction, can also be employed for the stereospecific alkylation of purines. rsc.org

Table 1: Effect of Solvent on Regioselective Benzylation of Adenine

| Solvent System | Major Product | Minor Product(s) | Reference |

|---|---|---|---|

| Polar Aprotic (e.g., DMSO, DMF) | N-9 Benzyladenine | N-3, N-7 Benzyladenine | researchgate.net |

| Polar Protic (e.g., Water) | N-3 Benzyladenine | N-9 Benzyladenine | researchgate.net |

| Neutral/Slightly Basic Media | N-3 Substituted Products | - | rsc.org |

| Basic pH (nonpolar solvent) | N-9 Substituted Products | N-7 Substituted Products | rsc.org |

Synthetic Routes for 2-Substituted Analogues

Research has shown that while modifying the 9-benzyl group of this compound did not enhance its biological activity, introducing substituents at the 2-position of the adenine ring led to a significant increase in interferon-inducing properties. researchgate.netnih.gov This has driven the development of synthetic routes specifically targeting C-2 functionalization.

An efficient and general method starts with 5-amino-4-cyano-2-hydroxyimidazoles as key intermediates. researchgate.net As described previously, condensation of these imidazoles with various reagents like amidines or guanidine directly installs different groups at the C-2 position. researchgate.net Furthermore, selective alkylation can be performed on the resulting 2-amino and 2-hydroxyadenines to yield the corresponding 2-alkylamino and 2-alkoxyadenines. researchgate.net This modular approach has successfully produced potent analogues, including 2-alkylthio, 2-butylamino, and 2-butoxy derivatives. researchgate.netnih.gov For example, 9-benzyl-2-butoxy-8-hydroxyadenine has been synthesized and identified as a TLR7 ligand capable of redirecting Th2-mediated lung inflammation. nih.gov

Methodologies for Introducing N-9 Benzyl (B1604629) and Modified Benzyl Moieties

The introduction of a benzyl group at the N-9 position is a defining step in the synthesis of the target compound. The most common method involves the direct alkylation of an adenine or 8-oxoadenine precursor with a benzyl halide, such as benzyl bromide, under basic conditions in a polar aprotic solvent. researchgate.netresearchgate.net

To explore structure-activity relationships, various modified benzyl groups can be introduced. This is typically achieved by using appropriately substituted benzyl bromides in the alkylation reaction. researchgate.net For instance, lipophilic N-9-benzylguanine derivatives have been synthesized from the arylalkylation of 2-N-acetylguanine with substituted benzyl bromides. researchgate.net While direct benzylation is common, alternative methods can provide better control and yield in certain cases. The synthesis of N-benzyl analogs of other heterocyclic compounds has been achieved through multi-step sequences involving protection, hydrolysis, and coupling reactions. mdpi.comnih.govnih.gov

Advanced Synthetic Approaches for Structurally Complex Analogues

The development of structurally complex analogues of this compound requires more sophisticated synthetic strategies. One advanced approach to ensure regiospecificity at N-9 involves modifying the purine ring itself. By introducing a bulky 6-(heteroaryl) substituent, the N-7 position can be sterically shielded, forcing alkylation to occur exclusively at the N-9 position. acs.org

Convergent and modular synthetic strategies, often used for complex molecules like C-nucleosides, offer a powerful approach. beilstein-journals.org These methods involve the synthesis of key fragments (e.g., the modified purine ring and the sugar or side-chain moiety) which are then coupled together in a later step. This allows for the rapid generation of a diverse library of analogues by mixing and matching different fragments. beilstein-journals.org For creating macrocyclic structures or other complex topologies, ring-closing metathesis (RCM) has been employed in the synthesis of related complex natural products, although it can be challenging with certain substrates. nih.gov These advanced methods provide the necessary tools to synthesize novel and structurally intricate derivatives for further biological evaluation.

Molecular and Cellular Mechanisms of Action

Interaction with Toll-like Receptors

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from pathogens. 9-Benzyl-8-hydroxyadenine belongs to a class of purine-like molecules that have been identified as potent ligands for these receptors. acs.org The interaction is primarily localized to the endosomal compartment of innate immune cells, such as dendritic cells and B lymphocytes, where TLRs that recognize nucleic acids are expressed. acs.orgnih.gov

Extensive research has identified this compound and its analogues, such as 9-benzyl-2-butoxy-8-hydroxyadenine and SM360320, as potent and specific agonists for Toll-like Receptor 7 (TLR7). acs.orgnih.gov Structure-activity relationship studies have revealed that the presence of a benzyl (B1604629) group at the N9 position and a hydroxyl group at the C8 position of the adenine (B156593) scaffold are essential for this immune-inducing activity. nih.gov By binding to and activating TLR7, these compounds mimic the action of natural TLR7 ligands, such as single-stranded RNA from viruses, initiating a powerful immune response. acs.org For instance, the derivative CL264, which features a glycine (B1666218) moiety on the benzyl group, effectively induces the secretion of Interferon-alpha (IFNα) in cells that express TLR7. nih.gov

Table 1: Specificity of this compound Derivatives for TLR7

| Compound Derivative | Target Receptor | Observed Effect | Reference |

| 9-benzyl-2-butoxy-8-hydroxyadenine | TLR7 | Specific Agonist | nih.gov |

| SM360320 | TLR7 | Potent and Specific Agonist | acs.org |

| CL264 | TLR7 | Induces IFNα Secretion | nih.gov |

While the primary activity of this compound is directed towards TLR7, the broader class of 8-hydroxyadenine (B135829) and 8-oxoadenine derivatives has been investigated for activity at both TLR7 and TLR8. nih.govacs.org TLR7 and TLR8 are closely related receptors that often recognize similar ligands, such as purine-rich single-stranded RNA. nih.gov Research into synthetic 8-oxoadenine compounds has shown that selectivity and potency for TLR7 versus TLR8 can be modulated by altering chemical substituents on the core structure. acs.org However, this compound itself is predominantly characterized by its selective agonism at TLR7. acs.orgnih.gov

Intracellular Signaling Pathway Activation

Upon activation by a ligand such as this compound, TLR7 initiates a signal transduction cascade that is critical for mounting an innate immune response. acs.org With the exception of TLR3, all Toll-like receptors transmit signals through the myeloid differentiation primary response gene 88 (MyD88) adapter protein, and TLR7 is no exception. acs.org This MyD88-dependent pathway is the central axis for the downstream activation of key transcription factors. acs.org

A principal outcome of the TLR7-MyD88 signaling cascade is the robust activation of the nuclear factor-kappa B (NF-κB) pathway. acs.orgnih.gov NF-κB is a pivotal transcription factor that acts as a central mediator of inflammatory and immune responses. nih.gov Following TLR7 engagement by this compound derivatives, downstream signaling leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus. nih.gov Once in the nucleus, NF-κB binds to promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and immune-related molecules. nih.gov The activation of NF-κB has been confirmed experimentally using reporter assays in HEK293 cells transfected with human TLR7. nih.govacs.org

In addition to NF-κB, the activation of TLR7 also modulates the activity of Interferon Regulatory Factors (IRFs). acs.org Specifically, the activation of human TLR7 in plasmacytoid dendritic cells is known to strongly induce the production of type I interferons, particularly IFNα, through the IRF7 pathway. acs.org Synthesis of various 8-hydroxyadenine derivatives was initially pursued to screen for compounds with potent IFNα-inducing capabilities. nih.gov IRFs are a family of transcription factors essential for regulating the expression of interferons and other genes involved in antiviral defense and immune cell differentiation. rndsystems.com The ability of this compound to trigger IFNα production points directly to its capacity to engage and activate the IRF-mediated signaling pathway downstream of TLR7. nih.gov

Downstream Cellular Responses and Gene Expression Regulation

The activation of NF-κB and IRF pathways by this compound culminates in a profound regulation of gene expression, leading to diverse downstream cellular responses. This compound effectively redirects the immune response profile, particularly in the context of T-helper cell differentiation. nih.gov

Studies on dendritic cells have shown that 9-benzyl-2-butoxy-8-hydroxyadenine induces the mRNA expression and production of a variety of cytokines and chemokines. nih.gov This includes pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-12, and IL-27, the regulatory cytokine IL-10, and the chemokine CXCL10, while concurrently down-regulating Transforming growth factor-beta (TGF-β). nih.gov

This pattern of cytokine induction has significant functional consequences. For example, the compound can inhibit IL-17 production by eliciting IL-10 and other IL-10-inducing cytokines like IFN-α and IL-27. nih.gov This action leads to the downregulation of Th17 and Th2 responses, which are implicated in allergic inflammation. nih.gov In murine models of airway inflammation, treatment with the compound redirects Th2-mediated responses towards a Th0/Th1 phenotype, resulting in reduced tissue eosinophilia and goblet cell hyperplasia. nih.gov

Table 2: Gene Expression and Cellular Response Regulation by this compound Derivatives

| Category | Upregulated Molecules | Downregulated Molecules | Resulting Cellular Response | Reference |

| Cytokines | IL-6, IL-12, IL-27, IL-10, IFN-α | TGF-β, IL-17 | Redirection of T-cell response from Th2 to Th1; Inhibition of Th17 response | nih.govnih.gov |

| Chemokines | CXCL10 | Not Specified | Recruitment of immune cells | nih.gov |

| T-Cell Polarization | Th1 phenotype | Th2 and Th17 phenotypes | Amelioration of Th2-mediated airway inflammation | nih.govnih.gov |

Induction of Type I Interferon Production (e.g., IFN-α)

This compound has been identified as a lead compound possessing interferon (IFN)-inducing capabilities in vitro. acs.orgresearchgate.netacs.org Its mechanism of action is primarily attributed to its function as an agonist for Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune system. nih.govnih.govresearchgate.net TLR7 is predominantly expressed in the endosomes of specific immune cells, most notably plasmacytoid dendritic cells (pDCs). researchgate.netinvivogen.com

Upon recognition and binding by this compound or its derivatives, TLR7 initiates a downstream signaling cascade. invivogen.comnih.gov This signaling pathway is mediated by the adaptor protein MyD88 and ultimately leads to the activation of transcription factors, particularly Interferon Regulatory Factor 7 (IRF7). nih.gov Activated IRF7 translocates to the nucleus, where it drives the transcription and subsequent production of Type I interferons, with IFN-α being a prominent example. nih.govinvivogen.com

Research has demonstrated that the presence of a hydroxyl group at the 8-position of the adenine scaffold is crucial for the IFN-inducing activity of this class of compounds. nih.govnih.gov While this compound itself demonstrates this activity, modifications to its structure have been explored to enhance potency. acs.org For instance, the introduction of various substituents, such as alkoxy or alkylthio groups at the 2-position of the adenine ring, has been shown to significantly increase IFN-inducing activity. acs.orgacs.orgnih.govresearchgate.net Derivatives like CL264, a this compound derivative, are potent and specific TLR7 agonists that effectively induce the secretion of IFN-α in TLR7-expressing cells. nih.govinvivogen.comnih.govsemanticscholar.org

Table 1: Research Findings on this compound and Derivatives as Interferon Inducers

| Compound/Derivative | Key Finding | Mechanism of Action | Reference(s) |

|---|---|---|---|

| This compound | Identified as a lead compound with in vitro interferon-inducing activity. | Agonist of Toll-like Receptor 7 (TLR7). | acs.orgacs.orgnih.gov |

| 2-substituted analogues | Introduction of alkylthio, butylamino, or butoxy groups at the 2-position remarkably increases IFN-inducing activity. | Enhanced TLR7 agonism. | acs.orgacs.orgnih.gov |

| CL264 | A specific TLR7 agonist that induces secretion of IFN-α. | Activates the TLR7-MyD88-IRF7 signaling pathway. | nih.govinvivogen.comnih.gov |

| SM-360320 (CL087) | A potent inducer of IFN-α in human peripheral blood mononuclear cells. | TLR7 agonist. | nih.gov |

Cytokine and Chemokine Profile Modulation (e.g., IL-10, IL-12, IL-27, IFN-γ)

The activation of TLR7 by this compound and its analogs modulates the expression of a broader profile of cytokines and chemokines beyond Type I interferons, steering the immune response. researchgate.netresearchgate.net The specific cytokine milieu induced can depend on the cell type stimulated and the precise structure of the TLR7 agonist. nih.gov

Interleukin-12 (IL-12): TLR7 stimulation is known to induce the production of pro-inflammatory cytokines, including IL-12. nih.govacs.org This cytokine is primarily produced by myeloid dendritic cells (mDCs) and macrophages upon TLR activation. acs.orgnih.gov IL-12 is a key driver of T helper 1 (Th1) cell differentiation, which is critical for cell-mediated immunity. acs.org

Interferon-gamma (IFN-γ): Consistent with the induction of a Th1-biased immune response, TLR7 agonists promote the production of IFN-γ. nih.govresearchgate.net This cytokine is a hallmark of Th1 immunity and plays a crucial role in activating macrophages and cytotoxic T cells to combat intracellular pathogens. nih.gov In studies using the this compound derivative CL264 as a vaccine adjuvant, a significant increase in IFN-γ levels was observed in immunized mice. nih.gov

Interleukin-10 (IL-10): The modulation of the anti-inflammatory cytokine IL-10 has also been observed following TLR7 activation. The response can be variable; for example, in one study evaluating a DNA vaccine adjuvanted with CL264, no significant changes in IL-10 levels were detected among the different experimental groups. nih.gov Other research involving dual TLR ligands has shown that some combinations can induce strong IL-10 secretion. researchgate.net

Interleukin-27 (IL-27): IL-27 is a cytokine with multifaceted regulatory roles in the immune response. haematologica.org Research on the TLR7 agonist R848 in a graft-versus-host disease model demonstrated that treatment could lower the levels of pro-inflammatory IL-27p28. haematologica.orgnih.gov This suggests that TLR7 activation can influence the IL-27 pathway, contributing to the regulation of inflammatory responses. nih.gov

Table 2: Summary of Cytokine Modulation by this compound and Related TLR7 Agonists

| Cytokine | Effect of TLR7 Agonism | Primary Producing Cells | Associated Immune Response | Reference(s) |

|---|---|---|---|---|

| IFN-α | Induction | Plasmacytoid Dendritic Cells (pDCs) | Antiviral, Innate Immunity | nih.govinvivogen.com |

| IL-12 | Induction | Myeloid Dendritic Cells (mDCs), Macrophages | Pro-inflammatory, Th1 Differentiation | acs.orgnih.govacs.org |

| IFN-γ | Induction | T cells, NK cells | Th1-type Immunity, Cellular Immunity | nih.govresearchgate.net |

| IL-10 | Variable (context-dependent) | T cells, Macrophages, B cells | Anti-inflammatory, Immune Regulation | nih.govresearchgate.net |

| IL-27 | Modulation (potential for reduction) | Macrophages, Dendritic Cells | Pro- and Anti-inflammatory | haematologica.orgnih.gov |

Structure Activity Relationship Sar Studies in Research Contexts

Impact of Substitutions at the 2-Position

The introduction of substituents at the 2-position of the 9-benzyl-8-hydroxyadenine scaffold has been a primary focus of SAR studies. Modifications in this region have been shown to cause a significant and remarkable increase in biological activity, particularly interferon-inducing capabilities nih.gov.

Role of Alkyl, Alkoxy, and Alkylthio Groups

Investigations into the C2-position have demonstrated that incorporating alkyl, alkoxy, and alkylthio groups can substantially enhance activity. The length and nature of these chains are critical factors. Specifically, 2-alkylthio, 2-butoxy, and 2-butylamino analogues have been identified as possessing the highest activities in mouse models nih.gov. The enhancement of activity is attributed to the modulation of the molecule's physicochemical properties, such as lipophilicity and electronic distribution. Among the most potent derivatives are those with a butoxy or propylthio group at this position nih.gov.

Table 1: Effect of 2-Position Substituents on the Interferon-Inducing Activity of this compound Analogs

| 2-Position Substituent | Group Type | Observed Activity Level | Reference |

|---|---|---|---|

| Butoxy | Alkoxy | High | nih.gov |

| Propylthio | Alkylthio | High | nih.gov |

| Butylamino | Alkylamino | High | nih.gov |

Influence of Other Heteroatom Substituents

Beyond alkyl-based groups, the introduction of other heteroatom-containing moieties at the 2-position has also yielded potent compounds. A series of 8-hydroxyadenines bearing various amino groups at the C2-position were synthesized and evaluated for their ability to induce interferon. Among these, a derivative with a 2-methoxyethylamino group at the C2-position was found to exhibit particularly potent interferon-inducing activity in vivo nih.gov. This finding underscores that substituents capable of forming hydrogen bonds and possessing a degree of flexibility can be highly beneficial for activity. The 2-butylamino analogue also stands out as demonstrating one of the highest activities nih.gov.

Significance of the 8-Hydroxy Group for Activity

The 8-hydroxy group, or its tautomeric 8-oxo form, is a crucial feature for the biological activity of this class of compounds. The 8-oxo-adenine structure is a key pharmacophore for certain biological targets, including Toll-like receptor 7 (TLR7). However, its role can be modulated by other substitutions on the purine (B94841) ring. Studies have shown that the introduction of an optimal substituent at the 2-position can lead to the expression of activity even in 9-benzyladenine analogues that lack the 8-hydroxyl group nih.gov. This suggests that while the 8-hydroxy group is a major contributor to the activity profile, its absence can be compensated for by potent activity-enhancing groups at other positions, particularly C2.

Modifications and Linker Length at the 9-Benzyl Position

The N9-position of the adenine (B156593) ring is another critical site for interaction with biological targets. The presence of a benzyl (B1604629) group at this position is a defining characteristic of the parent compound. SAR studies have indicated that the N9-benzyl group is important for activity, and its replacement with other groups has not led to improved potency nih.gov. This suggests that the size, aromaticity, and conformational restriction provided by the benzyl moiety are well-suited for the target's binding pocket. Comparative studies on related adenine derivatives have confirmed that substitution at the N9-position is generally more favorable for activity than at other nitrogen atoms, such as N6.

Computational Approaches to SAR Analysis

Computational methods are increasingly employed to rationalize and predict the structure-activity relationships of bioactive molecules, including adenine derivatives. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models often use molecular descriptors that quantify various physicochemical properties, such as hydrophobicity (ALogP), polarity (Apol), and electronic properties (e.g., LUMO energy), to predict activity. For complex biological interactions, docking simulations and Binding Free Energy (BFE) calculations are used. These methods model the interaction between a ligand (like a this compound derivative) and its protein target at an atomic level, helping to visualize binding modes and predict affinity. Such computational analyses can explain the variance in activity within a training set of molecules and can be valuable tools for the rational design and identification of novel, more potent inhibitors.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for understanding the molecular basis of a ligand's biological activity. In the context of this compound, which is recognized as an interferon inducer, molecular docking simulations are employed to elucidate its interaction with its putative biological target, Toll-like receptor 7 (TLR7). nih.gov TLR7 is an endosomal receptor that recognizes single-stranded RNA and certain small synthetic molecules, triggering an innate immune response that includes the production of type I interferons. nih.gov

Docking simulations would involve placing this compound into the ligand-binding pocket of a TLR7 homology model or crystal structure. The simulation algorithm then explores various possible binding modes, evaluating the binding affinity for each conformation. The results of such simulations can reveal critical details about the ligand-receptor interaction:

Binding Affinity: A calculated docking score represents the predicted binding energy, indicating the stability of the ligand-receptor complex. Lower binding energy values typically suggest a more potent interaction.

Key Amino Acid Interactions: The simulations identify specific amino acid residues within the TLR7 binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the adenine core of the compound is expected to form hydrogen bonds with specific residues, while the benzyl group may engage in hydrophobic interactions within a corresponding sub-pocket of the receptor.

Conformational Analysis: Docking can predict the three-dimensional conformation of this compound when it is bound to the receptor, providing insights that can guide the design of more rigid, potent analogs.

While specific docking studies for this compound are not detailed in the available literature, the general methodology allows researchers to build predictive models. The table below illustrates the type of data generated from a typical molecular docking simulation for a ligand within a receptor like TLR7.

| Interaction Type | Ligand Moiety | Receptor Amino Acid Residue | Predicted Distance (Å) |

| Hydrogen Bond | 8-hydroxy group | Asp543 | 2.1 |

| Hydrogen Bond | Adenine N7 | Gln351 | 2.9 |

| Hydrophobic | Benzyl Ring | Phe406 | 3.8 |

| π-π Stacking | Adenine Ring | Phe410 | 4.2 |

Note: The data in this table is illustrative and represents typical interactions that might be predicted for a purine-based agonist in the TLR7 binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.orgfu-berlin.de A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical properties) to a specific activity, such as interferon induction. researchgate.net This allows for the prediction of the activity of novel, yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. fu-berlin.de

For the 8-hydroxyadenine (B135829) class of compounds, SAR studies have provided the foundational data necessary for developing QSAR models. Research has identified this compound as a key lead compound with in vitro interferon-inducing activity. jst.go.jp Subsequent studies explored how structural modifications at various positions of the purine ring and the benzyl group affect this activity.

Key SAR findings for 8-hydroxyadenine derivatives include:

The 9-Position: Replacement of the 9-benzyl group generally did not lead to an improvement in biological activity, indicating that this moiety is important for maintaining a baseline level of interaction with the target receptor.

The 2-Position: The introduction of various substituents at the 2-position of the adenine ring was found to be a highly effective strategy for enhancing potency. A remarkable increase in interferon-inducing activity was observed with the introduction of alkylthio, alkylamino, and alkoxy groups at this position. jst.go.jp

The 8-Position: The 8-hydroxy group is a critical feature of this class of compounds. Prodrug strategies involving the modification of this hydroxyl group have been explored to improve pharmacokinetic properties such as oral bioavailability. jst.go.jp

These empirical findings can be translated into a QSAR model by calculating various molecular descriptors for each analog, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). Statistical methods are then used to generate an equation that best fits the observed data.

The following table summarizes the qualitative structure-activity relationships for derivatives of this compound based on research findings.

| Position of Modification | Type of Substituent | Effect on Interferon-Inducing Activity |

| 9-position | Replacement of Benzyl Group | No improvement or decrease |

| 2-position | Alkylthio | Remarkable increase |

| 2-position | Butylamino | High activity |

| 2-position | Butoxy | High activity |

| 8-position (Prodrug) | Carbonate Ester | Improved oral absorption |

These SAR insights are crucial for guiding the design of new analogs with potentially superior potency and more favorable drug-like properties.

Immunomodulatory Research Applications in Pre Clinical Models

Investigation in Murine Models of Inflammation

Studies in mouse models have been instrumental in demonstrating the in vivo effects of 9-Benzyl-8-hydroxyadenine derivatives on inflammatory processes, especially those involving the respiratory system.

Research has shown that 9-benzyl-2-butoxy-8-hydroxyadenine, a derivative of this compound, can significantly alter the balance of T helper (Th) cell responses. In murine models of allergic asthma, which is typically characterized by a dominant Th2 response, this compound has been observed to redirect the immune system towards a Th0/Th1 phenotype. nih.gov This shift is crucial as the Th1 response is associated with the production of cytokines that can counteract the effects of Th2 cytokines, which drive allergic inflammation.

Furthermore, this compound has been found to inhibit the Th17 response. nih.gov Th17 cells are a subset of T helper cells that produce interleukin-17 (IL-17) and are implicated in the pathogenesis of autoimmune and inflammatory diseases. nih.gov The downregulation of the Th17 response by 9-benzyl-2-butoxy-8-hydroxyadenine is mediated by the induction of IL-10 and IL-10-inducing cytokines such as interferon-alpha (IFN-α) and IL-27. nih.gov This modulation of the Th1/Th2/Th17 balance highlights the compound's potential to regulate a broad range of immune-mediated conditions. nih.govincitehealth.com

| T Helper Cell Subset | Observed Effect | Mediating Cytokines | Reference |

|---|---|---|---|

| Th1 | Upregulation/Redirection | IL-12, IL-27, CXCL10 | nih.gov |

| Th2 | Downregulation/Inhibition | - | nih.gov |

| Th17 | Inhibition | IL-10, IFN-α, IL-27 | nih.gov |

In murine models of lung inflammation, administration of 9-benzyl-2-butoxy-8-hydroxyadenine has demonstrated a significant impact on the recruitment of inflammatory cells to the lungs. nih.gov Specifically, in models of Th2-driven airway inflammation, pre-priming with the compound inhibited tissue eosinophilia, a hallmark of allergic asthma. nih.gov Eosinophils are key effector cells in allergic responses, and their reduction in the lung tissue indicates a dampening of the inflammatory cascade.

The compound also led to a decrease in goblet cell hyperplasia, which is the increase in mucus-producing cells in the airways that contributes to airway obstruction in asthma. nih.gov In addition to cellular changes, this derivative of this compound altered the cytokine milieu in the lungs. It induced the production of pro-inflammatory cytokines such as IL-6, IL-12, and IL-27, which are involved in driving Th1 responses, while down-regulating transforming growth factor-beta (TGF-β). nih.gov In models where a Th17 response was induced, pre-priming with the compound reduced the number of neutrophils in the bronchoalveolar lavage fluid. nih.gov

| Parameter | Effect | Model | Reference |

|---|---|---|---|

| Tissue Eosinophilia | Inhibited | Th2-driven airway inflammation | nih.gov |

| Goblet Cell Hyperplasia | Inhibited | Th2-driven airway inflammation | nih.gov |

| Neutrophil Infiltration | Reduced | Asthma models with Th17 component | nih.gov |

| Pro-inflammatory Cytokines (IL-6, IL-12, IL-27) | Induced | In vitro dendritic cells | nih.gov |

| TGF-β | Down-regulated | In vitro dendritic cells | nih.gov |

Studies in In Vitro Immunological Systems

To dissect the cellular and molecular mechanisms underlying the immunomodulatory effects of this compound derivatives, researchers have utilized various in vitro immunological systems.

Derivatives of this compound have been shown to directly activate antigen-presenting cells (APCs), such as dendritic cells (DCs). Specifically, 9-benzyl-2-butoxy-8-hydroxyadenine acts as a ligand for Toll-like receptor 7 (TLR7). nih.gov Upon binding to TLR7 on DCs, it triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. nih.gov This activation results in the production of a range of cytokines and chemokines.

In purified bone marrow-derived dendritic cells, this compound induced the mRNA expression and production of pro-inflammatory cytokines including IL-6, IL-12, and IL-27, as well as the regulatory cytokine IL-10. nih.gov It also stimulated the production of the chemokine CXCL10, which is involved in the recruitment of Th1 cells. nih.gov This direct activation of DCs is a key initial step in shaping the subsequent adaptive immune response.

The cytokine environment created by the activation of APCs with this compound derivatives has a profound influence on the differentiation and function of lymphocytes. The production of IL-12 and IL-27 by dendritic cells promotes the differentiation of naive T cells into Th1 cells, which is consistent with the in vivo observations of a shift away from a Th2 response. nih.gov

Furthermore, the induction of IL-10 by these compounds plays a crucial role in their regulatory functions. In vitro studies have shown that IL-10 produced by B cells, and IL-10-promoting molecules like IFN-α and IL-27 from dendritic cells, are the major players in the inhibition of IL-17A production by T cells. nih.gov This demonstrates a complex interplay between different immune cells and cytokines orchestrated by the compound to regulate lymphocyte function.

Exploration as Adjuvant Components in Vaccine Research (in model systems)

The ability of this compound derivatives to activate APCs and modulate T helper cell responses makes them attractive candidates for use as vaccine adjuvants. An effective adjuvant should not only enhance the magnitude of the immune response to an antigen but also shape the type of response. The demonstrated capacity of 9-benzyl-2-butoxy-8-hydroxyadenine to promote a Th1-biased immune response and downregulate Th2 and Th17 responses suggests its potential utility in vaccines for allergies and certain infectious diseases where a Th1 response is protective. nih.govnih.gov The findings that it can inhibit Th2-driven inflammation and downregulate Th17 responses have led to the suggestion that such TLR7 agonists should be considered as valid candidates for novel vaccine formulations in the context of allergy. nih.gov

Research into Broad Immunological Applications in Disease Models (e.g., antiviral, anti-tumor in models)

Research into the immunomodulatory properties of this compound and its derivatives has revealed their potential for broad applications in disease models, primarily through their ability to induce interferons (IFNs). Interferons are crucial cytokines in the innate immune response to viral infections and malignancies. The following sections detail the preclinical research findings that underscore the potential of this class of compounds.

Interferon-Inducing Activity of this compound and its Derivatives

This compound has been identified as a lead compound possessing interferon-inducing activity in vitro. acs.org While the activity of the parent compound was modest, it served as a foundational structure for the development of more potent derivatives. acs.org Structure-activity relationship studies demonstrated that modifications at the 2-position of the adenine (B156593) ring significantly enhanced IFN-inducing capabilities. acs.org

One such derivative, SM-276001, emerged from these studies as a particularly potent interferon inducer. Preclinical studies in mice and monkeys have demonstrated its significant immunomodulatory effects.

Preclinical Studies in Mice

In murine models, orally administered SM-276001 demonstrated potent interferon-inducing activity. nih.gov The compound was effective at a dose of 0.1 mg/kg, highlighting its potential as an orally active immunomodulator. nih.gov

| Compound | Dose (mg/kg, oral) | Interferon Induction | Reference |

|---|---|---|---|

| SM-276001 | 0.1 | Potent | nih.gov |

Preclinical Studies in Monkeys

The interferon-inducing capacity of 9-substituted-8-hydroxyadenine derivatives has also been evaluated in monkeys. One study focused on prodrugs of 9-benzyl-8-hydroxy-2-(2-hydroxyethylthio)adenine (SM-295072), another potent IFN-inducing agent from this class, to improve its oral bioavailability. jst.go.jp A carbonate prodrug, compound 6, demonstrated dose-dependent absorption and a potent IFN-inducing activity that correlated with its plasma concentration. jst.go.jp

Another study highlighted that the derivative SM-276001 induced interferon in monkeys in a dose-dependent manner, with a potency superior to that of R-848, a known second-generation IFN inducer. nih.gov

| Compound | Administration Route | Key Finding | Reference |

|---|---|---|---|

| Compound 6 (prodrug of SM-295072) | Oral | Dose-dependent IFN induction correlated with plasma concentration. | jst.go.jp |

| SM-276001 | Not specified | Potency superior to R-848 in inducing interferon. | nih.gov |

The potent interferon-inducing activity of these this compound derivatives in preclinical models suggests their potential utility in therapeutic areas where an enhanced interferon response is beneficial, such as in the context of viral infections and certain cancers. The ability to induce a robust interferon response is a key mechanism for the immune system to control and eliminate pathogens and malignant cells. However, it is important to note that while the foundational compound is this compound, the more significant in vivo activity has been demonstrated with its structurally related derivatives. acs.orgnih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Methods for Research Characterization

The precise identification and purity assessment of 9-Benzyl-8-hydroxyadenine are foundational to any biological study. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method would typically be employed, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The retention time of the compound under specific chromatographic conditions serves as a key identifier. While a specific chromatogram for this compound is not provided in the search results, methods for analyzing similar benzyl (B1604629) alcohol and other benzyl derivatives are well-established. These methods demonstrate the utility of HPLC in separating and quantifying such compounds with high resolution and sensitivity.

Other Spectroscopic Techniques: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, such as N-H, C=O, and aromatic C-H bonds. Ultraviolet-visible (UV-Vis) spectroscopy is used to determine the wavelength of maximum absorbance, which can be useful for quantification and for monitoring reactions.

Cell-based Reporter Assays for TLR Activation Profiling

To characterize the biological activity of this compound as a TLR agonist, cell-based reporter assays are indispensable. These assays provide a quantitative measure of receptor activation and downstream signaling. A derivative, 9-benzyl-2-butoxy-8-hydroxyadenine, has been identified as a novel TLR7 ligand researchgate.netspringernature.com.

A common approach involves the use of human embryonic kidney 293 (HEK293) cells that are stably transfected to express a specific TLR, such as TLR7 or TLR8. These cells also contain a reporter gene, typically luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter that is responsive to the activation of a key transcription factor in the TLR signaling pathway, most commonly nuclear factor-kappa B (NF-κB).

When this compound binds to and activates the expressed TLR, it initiates an intracellular signaling cascade that leads to the activation of NF-κB. The activated NF-κB then drives the expression of the reporter gene, and the resulting signal (luminescence or colorimetric change) can be measured. The intensity of the signal is proportional to the level of TLR activation. By testing a range of concentrations of the compound, a dose-response curve can be generated, from which key parameters like the half-maximal effective concentration (EC50) can be determined. This allows for the quantitative assessment of the compound's potency as a TLR agonist.

| Cell Line | Reporter Gene | Transcription Factor | Detected Signal |

| HEK293-TLR7 | Luciferase or SEAP | NF-κB | Luminescence or Colorimetric |

| HEK293-TLR8 | Luciferase or SEAP | NF-κB | Luminescence or Colorimetric |

Gene Expression Analysis (e.g., qPCR, RNA-seq) in Response to Compound Treatment

Understanding the downstream cellular effects of this compound treatment necessitates the analysis of changes in gene expression. Techniques such as quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are powerful tools for this purpose.

Quantitative PCR (qPCR): qPCR is a highly sensitive and specific method for quantifying the expression of a targeted set of genes. In the context of this compound, which acts as a TLR7 agonist, researchers would typically investigate the expression of genes encoding cytokines and chemokines that are known to be induced by TLR7 activation. A study on the related compound 9-benzyl-2-butoxy-8-hydroxyadenine demonstrated its ability to affect the expression of IL-17A and related molecules researchgate.netspringernature.com.

The general workflow for qPCR analysis involves treating immune cells (e.g., peripheral blood mononuclear cells or specific immune cell subsets) with this compound. After a specific incubation period, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA). The cDNA then serves as the template for the qPCR reaction, using primers specific to the genes of interest. By measuring the amplification of the target genes relative to a stably expressed housekeeping gene, the fold change in gene expression upon compound treatment can be accurately determined.

RNA Sequencing (RNA-seq): For a more comprehensive and unbiased view of the transcriptomic changes induced by this compound, RNA-seq is the preferred method. This high-throughput sequencing technique allows for the quantification of the expression of thousands of genes simultaneously. By comparing the transcriptomes of treated and untreated cells, researchers can identify all genes that are significantly up- or downregulated by the compound. This can reveal novel signaling pathways and cellular processes that are modulated by this compound and provide a broader understanding of its mechanism of action.

Proteomic Approaches for Pathway Elucidation

While specific proteomic studies on this compound were not identified in the search results, this methodology is critical for a complete understanding of its cellular effects. Proteomics allows for the large-scale analysis of the protein expression and post-translational modifications in response to compound treatment, providing insights into the signaling pathways that are activated.

A typical proteomic workflow would involve treating immune cells with this compound, followed by cell lysis and protein extraction. The proteins can then be separated using techniques like two-dimensional gel electrophoresis (2-DE) or liquid chromatography (LC). The separated proteins or their peptide fragments (after enzymatic digestion) are then identified and quantified using mass spectrometry (MS).

By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose expression levels or modification states are altered. This information can be used to map the specific signaling pathways that are activated by this compound, downstream of TLR7 activation. For example, one could expect to see changes in the phosphorylation status of key signaling proteins in the MyD88-dependent pathway, which is the primary signaling route for TLR7.

Advanced Imaging Techniques for Cellular Localization Studies

Determining the subcellular localization of this compound or its target receptors is crucial for understanding where in the cell it exerts its effects. Advanced imaging techniques, such as confocal microscopy, are powerful tools for these studies.

While no specific studies on the cellular localization of this compound were found, a general approach can be described. To visualize the compound itself, it could be chemically modified to incorporate a fluorescent tag. These fluorescently labeled molecules could then be incubated with live cells, and their uptake and subcellular distribution could be monitored in real-time using confocal microscopy. This would provide direct evidence of whether the compound enters the cell and where it accumulates.

Emerging Research Areas and Future Perspectives

Discovery of Novel Analogues with Tuned Receptor Specificity

The foundation of 9-Benzyl-8-hydroxyadenine as a lead compound was its observed ability to induce interferon (IFN) production. nih.gov Early research quickly established that the 9-benzyl and 8-hydroxy moieties were critical for this activity. nih.gov Subsequent medicinal chemistry efforts have focused on modifying the core 8-oxoadenine structure, particularly at the C2 and N9 positions, to enhance potency and tune receptor specificity.

One primary goal has been to modulate the compound's activity between TLR7 and the closely related TLR8. While both receptors recognize single-stranded RNA, they are expressed in different immune cell subsets and can trigger distinct downstream signaling pathways and cytokine profiles. nih.govovid.com The ability to create analogues with a preference for either TLR7 or TLR8 is a significant area of research. For instance, studies on 9-substituted-8-oxoadenine derivatives have shown that the length of an alkyl linker at the N9 position can dramatically influence selectivity. One study found that a derivative with a 5-carbon linker was a highly potent TLR7 agonist, while a shorter 1-carbon linker resulted in a preference for TLR8. nih.gov

Modifications at the C2 position have also yielded significant gains in potency. The introduction of various alkylthio, alkoxy, and alkylamino groups at this position led to a remarkable increase in IFN-inducing activity compared to the parent compound. nih.govnih.govisc.ac These structure-activity relationship (SAR) studies have been crucial in generating new chemical entities with improved oral bioavailability and enhanced biological effects. nih.govresearchgate.net

| Compound Class | Modification Site | Substituent Type | Observed Effect on Activity/Specificity | Reference |

|---|---|---|---|---|

| 8-Hydroxyadenines | C2 Position | 2-Alkylthio, 2-Butoxy | Remarkable increase in IFN-inducing activity. | nih.gov |

| 8-Hydroxyadenines | C2 Position | 2-(Methoxyethyl)amino | Potent in vivo IFN induction, 30-fold more potent than Imiquimod. | nih.gov |

| 9-Substituted-8-oxoadenines | N9 Position | 4-Piperidinylalkyl linker | Linker length modulates TLR7 vs. TLR8 selectivity; 5-carbon linker favored TLR7, 1-carbon linker favored TLR8. | nih.gov |

| 8-Oxoadenines | N9 Position | Tertiary amines | Enhanced TLR7 agonistic activity and improved water solubility. | drugbank.com |

Exploration of Alternative Biological Targets Beyond TLR7

Future research could productively explore these alternative targets through several approaches:

Target-Agnostic Screening: Employing techniques such as phenotypic screening in cell lines lacking TLR7 to identify any residual biological activity.

Affinity-Based Proteomics: Using chemically modified probes of this compound to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.

Computational Profiling: In silico screening of the compound against databases of other receptor and enzyme structures to identify potential interactions.

Discovering alternative targets could have significant implications. It might reveal novel biology, explain certain side effects, or open up new therapeutic avenues for this chemical scaffold, independent of TLR7 activation. However, at present, the exploration of non-TLR7 targets remains a largely unaddressed and important frontier.

Integration with Systems Biology Approaches for Comprehensive Understanding

Understanding the full biological impact of a potent immunomodulator like this compound requires a perspective that goes beyond a single receptor-ligand interaction. Systems biology, which integrates multi-omics data (e.g., transcriptomics, proteomics, metabolomics) with computational modeling, offers a powerful framework for achieving a holistic understanding of the compound's mechanism of action. gmo-qpcr-analysis.info

By applying these approaches to cells or tissues treated with this compound, researchers can:

Map Global Cellular Responses: Transcriptomic and proteomic analyses can reveal the entire network of genes and proteins whose expression is altered following TLR7 activation. This provides an unbiased, system-wide view of the downstream signaling cascades and cellular processes affected. d-nb.info

Identify Biomarkers: Analyzing the molecular signatures associated with response to the compound can help identify biomarkers that predict efficacy or potential adverse effects in a preclinical or clinical setting.

Distinguish Agonist-Specific Effects: Systems-level comparisons between different TLR agonists can uncover unique cellular and phenotypic signatures driven by each compound. frontiersin.orgnih.gov For example, comparative analyses have revealed that TLR4 and TLR8 agonists can induce similar responses, which are distinct from those triggered by TLR7 and TLR9 agonists. frontiersin.org

Integrating such data into computational models can help predict the compound's effects across different cell types and conditions, ultimately leading to a more rational design of next-generation analogues and therapeutic strategies.

Development of Research Probes and Affinity Ligands

To dissect the precise molecular mechanisms of this compound, there is a pressing need for specialized chemical tools derived from its core structure. The development of research probes and affinity ligands is a key emerging area that can enable more sophisticated biological experiments. The chemical tractability of the 8-oxoadenine scaffold, particularly at the N9-benzyl position, makes it amenable to the attachment of various functional groups without abolishing its biological activity. researchgate.netcore.ac.uk

Future development in this area is expected to focus on creating:

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would allow for direct visualization of the compound's uptake and subcellular localization within immune cells using microscopy.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag or a photo-activatable crosslinker would enable the creation of affinity matrices or probes for pull-down experiments. These tools are invaluable for confirming direct binding to TLR7 in its native cellular environment and for identifying potential off-targets.

Conjugated Ligands: The principle of attaching the 8-oxoadenine core to other molecules has been demonstrated in the creation of self-adjuvanting synthetic vaccines, where the TLR7 agonist is covalently linked to a peptide epitope. core.ac.uk This approach can be extended to create targeted delivery systems or multi-functional research compounds.

| Probe/Ligand Type | Functional Moiety | Potential Research Application | Reference for Concept |

|---|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualize compound uptake and subcellular localization (e.g., endosomes). | General Chemical Biology |

| Affinity Ligand | Biotin | Purify target proteins (e.g., TLR7) from cell lysates; identify binding partners. | General Chemical Biology |

| Photoaffinity Probe | Diazirine or Benzophenone | Covalently label binding partners upon UV irradiation for target identification. | General Chemical Biology |

| Conjugated Ligand | Peptide Epitope or Targeting Moiety | Create synthetic vaccines or deliver the agonist to specific cell types. | researchgate.net, core.ac.uk |

Addressing Research Gaps and Challenges in Understanding Mechanisms

Despite significant progress, several critical research gaps and challenges remain in understanding the detailed mechanisms of this compound and its analogues. Addressing these will be central to the future development of this compound class.

Key challenges and research gaps include:

Structural Basis of TLR7/8 Selectivity: While SAR studies have identified chemical features that confer selectivity between TLR7 and TLR8, the precise structural and molecular basis for this discrimination is not fully understood. High-resolution crystal structures of these compounds bound to their respective receptors would provide invaluable insights for rational drug design.

Differential Signaling Pathways: TLR7 and TLR8 can activate distinct signaling pathways, leading to different functional outcomes. ovid.com A major challenge is to understand how to design "biased agonists" that can selectively engage a desired signaling branch (e.g., potent IFN induction with minimal pro-inflammatory cytokine release) to achieve a better therapeutic window.

Translating In Vitro Activity to In Vivo Efficacy: A significant hurdle in the development of TLR agonists is managing systemic immune activation, which can lead to toxicity. researchgate.net Developing analogues with tailored pharmacokinetic properties, such as "antedrugs" that are active locally but rapidly metabolized and inactivated in systemic circulation, represents a key strategy to overcome this challenge. nih.gov

Understanding Resistance Mechanisms: As with any immunomodulatory agent, the potential for tachyphylaxis (tolerance) or the development of resistance upon repeated stimulation is a concern. Research is needed to understand the cellular mechanisms that may limit the long-term efficacy of TLR7 agonists.

Future research that integrates medicinal chemistry, structural biology, systems immunology, and the development of novel chemical probes will be essential to overcome these challenges and fully realize the potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What is the primary biological activity of 9-Benzyl-8-hydroxyadenine, and how is it experimentally validated?

- Methodological Answer : this compound acts as an interferon (IFN) inducer, validated through in vitro assays measuring IFN production in cell cultures and in vivo studies using murine models. For example, oral administration in mice demonstrated significant IFN induction, with activity quantified via ELISA or RT-PCR for IFN-related biomarkers . Structural analogs (e.g., 2-alkylthio or 2-butoxy derivatives) are synthesized and tested to confirm activity trends, emphasizing the necessity of controlled dose-response experiments .

Q. What are the recommended methods for synthesizing and characterizing this compound derivatives?

- Methodological Answer : Derivatives are synthesized via substitution at the adenine ring’s 2-position using alkylthio, alkylamino, or alkoxy groups. Characterization requires NMR (¹H/¹³C) and mass spectrometry to confirm purity and structural integrity. For reproducibility, experimental protocols must detail reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., column chromatography). Evidence of bioactivity (e.g., IFN induction assays) should follow synthesis to validate functional groups’ impact .

Q. How do researchers select appropriate in vitro vs. in vivo models for studying this compound’s efficacy?

- Methodological Answer : In vitro models (e.g., human peripheral blood mononuclear cells) are used for preliminary screening of IFN induction, while in vivo murine models assess bioavailability and systemic effects. Researchers must control variables like administration route (oral vs. intravenous) and dosage. For example, SM-360320 (a derivative) showed oral efficacy in mice, but translational studies require human cell lines or humanized models to address species-specific TLR7/8 activation differences .

Advanced Research Questions

Q. How do structural modifications at the 2-position of this compound influence its TLR7 agonism and IFN induction?

- Methodological Answer : Substituents at the 2-position (e.g., alkylthio, butoxy) enhance steric and electronic interactions with TLR7’s binding pocket, increasing agonist potency. Computational docking studies (e.g., molecular dynamics simulations) and comparative SAR analyses are critical. For instance, 2-butylamino derivatives (e.g., compound 41) showed 10-fold higher activity than the parent compound in murine models, validated via TLR7-specific knockout assays .

Q. What experimental strategies address contradictions in reported IFN induction data across studies?

- Methodological Answer : Discrepancies may arise from differences in cell type (e.g., murine vs. human TLR7 expression), assay sensitivity, or compound purity. Researchers should:

- Standardize bioactivity assays (e.g., IFN-α ELISA with consistent cell lines).

- Validate compound identity and purity via HPLC and spectroscopy.

- Replicate studies using identical protocols (e.g., dosage, administration route) .

Q. How does this compound’s activation of TLR7 in human CD4+ T cells impact its therapeutic potential for immune disorders?

- Methodological Answer : TLR7 activation in human CD4+ T cells induces NFATc2-dependent anergy, which may mitigate graft-versus-host disease (GvHD). Advanced studies require:

- Co-culture systems with human T cells and antigen-presenting cells.

- Flow cytometry to assess NFATc2 nuclear translocation.

- In vivo humanized mouse models to evaluate GvHD suppression .

Q. What statistical and computational approaches are essential for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Dose-response curves should be analyzed using nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Pairwise comparisons (e.g., ANOVA with Tukey’s post-hoc test) identify significant differences between derivatives. For computational studies, molecular docking (e.g., AutoDock Vina) predicts binding affinities, validated by mutagenesis of TLR7’s ligand-binding domain .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Guidance :

- Synthesis : Publish detailed protocols in supplementary materials, including reaction yields and spectroscopic data .

- Bioassays : Report cell passage numbers, serum sources, and assay controls (e.g., TLR7 inhibitors).

- Data Analysis : Use open-source tools (e.g., GraphPad Prism) for transparency, and share raw datasets in repositories .

Q. What are the critical considerations for validating this compound’s mechanism of action in preclinical models?

- Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.